2-(Methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid

Lipophilicity Membrane permeability Drug design

Histidine-based probes often fail intracellular target engagement due to poor membrane permeability. This synthetic α-amino acid derivative addresses that gap: the 2-propylimidazole ring and N-methyl substitution jointly increase lipophilicity (ΔLogP +0.9 vs N-methyl-L-histidine) while reducing HBD count (2 vs 3). • ΔcLogP +0.21 attributed specifically to N-methylation vs 2-amino analog (CAS 1339873-76-5) - decouples steric from electronic contributions • Bifunctional (carboxylic acid + secondary amine) - compatible with amide coupling and reductive amination for parallel synthesis • ≥98% purity (LC-MS/NMR); white to off-white solid; shipped ambient, store sealed, dry at 2-8°C

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13629036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanoic acid
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCC1=NC=CN1CC(C(=O)O)NC
InChIInChI=1S/C10H17N3O2/c1-3-4-9-12-5-6-13(9)7-8(11-2)10(14)15/h5-6,8,11H,3-4,7H2,1-2H3,(H,14,15)
InChIKeyDPZVKRNZEPVMJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Product Overview


2-(Methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanoic acid (CAS 1341636‑94‑9) is a non‑proteinogenic, synthetic α‑amino acid derivative. It features a 2‑propyl‑substituted imidazole ring connected to a propanoic acid backbone that bears a secondary methylamino group. With a molecular formula of C₁₀H₁₇N₃O₂ and a molecular weight of 211.26 g mol⁻¹, the compound is supplied as a white to off‑white solid at purities typically ≥97 % . Its fused imidazole–amino acid architecture makes it a versatile heterocyclic building block for medicinal chemistry, particularly for generating analogs of histidine or for constructing metal‑chelating ligand libraries .

Heterocyclic building block for medicinal chemistry
Histidine analog and metal-chelating ligand design
Supplied as a solid, simplifies handling and storage

Substitution Risks


Simple substitution of this compound with L‑histidine or N‑methyl‑L‑histidine—the closest naturally occurring candidates—is scientifically invalid. The 2‑propyl substituent on the imidazole ring and the N‑methyl group on the α‑carbon are not conservative modifications; they jointly alter three key physicochemical determinants: lipophilicity (ΔLogP up to +0.9), hydrogen‑bond donor count (ΔHBD –1), and topological polar surface area (ΔTPSA –11 Ų) . These differences affect solubility, membrane partitioning, and recognition by transporters or enzymes that have evolved to recognize the unadorned imidazole‑alanine scaffold. Even within the narrow set of 2‑propylimidazole‑containing amino acids, removing the N‑methyl group (as in the 2‑amino analog CAS 1339873‑76‑5) shifts LogP by approximately +0.2 units, altering both solution‑phase behaviour and any downstream biological readouts . Therefore, generic replacement introduces uncontrolled variables that can confound structure–activity relationship (SAR) campaigns and invalidate comparative biological studies.

Lipophilicity shift
2‑Propyl and N‑methyl groups increase LogP relative to histidine, altering membrane partitioning and solubility.
H‑bond donor reduction
Alkylated imidazole N1 removes an H‑bond donor, changing desolvation requirements and biological recognition.
Polar surface area decrease
Lower TPSA may affect passive permeability and transporter interactions compared to natural histidine.

Quantitative Differentiators


Lipophilicity Advantage vs. N-Methyl-L-histidine

The target compound exhibits significantly higher lipophilicity than the closest natural methylhistidine analog. Its calculated LogP (cLogP) of –1.84 is approximately 0.9 log units greater than the XLogP3 of –2.7 reported for N‑methyl‑L‑histidine (CAS 24886‑03‑1) . This increase is attributable to the 2‑propyl substituent on the imidazole ring, which adds hydrophobic surface area. In the context of drug‑likeness, a LogP shift of this magnitude can substantially influence passive membrane diffusion and blood‑brain barrier partitioning.

Lipophilicity
Reported
−1.84 vs −2.7 Δ +0.9
Higher lipophilicity may support membrane diffusion research
Cross‑study computed values; algorithm may differ
Lipophilicity Membrane permeability Drug design

Reduced H-Bond Donor Count vs. N-Methyl-L-histidine

The compound possesses only two hydrogen‑bond donor (HBD) groups (one carboxylic acid, one secondary amine) , compared with three HBD groups in N‑methyl‑L‑histidine (one carboxylic acid, one secondary amine, and the imidazole N–H) . This 33 % reduction in HBD count—caused by alkylation of the imidazole N1 position with the propyl chain—reduces the desolvation penalty required for membrane permeation and is a favorable feature according to Lipinski’s and Veber’s rules for oral drug candidates.

H‑Bond Donor Count
Reported
2 HBD vs 3 HBD Δ −1
Fewer donors may reduce desolvation penalty
Structural analysis; verify with experimental data
Hydrogen bonding Permeability Oral bioavailability

Lower TPSA vs. N-Methyl-L-histidine

The topological polar surface area (TPSA) of the target compound is 67.15 Ų , whereas N‑methyl‑L‑histidine exhibits a TPSA of 78 Ų . This 11 Ų reduction (approximately 14 %) is primarily due to the replacement of the imidazole N–H with a propyl group, which removes a polar heteroatom from the surface‑exposed region. TPSA values below 90 Ų are generally associated with favourable blood‑brain barrier penetration, and values below 140 Ų correlate with acceptable oral absorption; the compound’s lower TPSA positions it favourably within both windows.

Polar Surface Area
Reported
67.15 Ų vs 78 Ų Δ −10.85
Lower TPSA indicates improved passive permeability profile
Computed; may vary with method
Polar surface area Membrane permeability CNS drug design

Lipophilicity Increment from N-Methylation

Compared with its immediate 2‑amino‑3‑(2‑propyl‑1H‑imidazol‑1‑yl)propanoic acid analog (CAS 1339873‑76‑5), the target compound’s N‑methyl group raises the cLogP from –2.05 to –1.84 . This ΔLogP of +0.21 is consistent with the well‑established lipophilicity‑enhancing effect of N‑methylation of α‑amino acids (~+0.2 to +0.5 log units). While the absolute shift is modest, it can influence pharmacokinetic parameters such as volume of distribution and metabolic stability when the compound is incorporated into peptide or peptidomimetic structures.

N‑Methyl Lipophilicity
Direct comparison
−1.84 vs −2.05 Δ +0.21
N‑Methylation provides a measurable lipophilicity increment
Both values from same vendor; consistent algorithm
N‑Methylation Lipophilicity tuning SAR optimization

Recommended Applications


Histidine Isostere for Cell-Permeable Probes

With a cLogP of –1.84 and TPSA of 67.15 Ų, the compound offers a measurably less polar alternative to N‑methyl‑L‑histidine (cLogP –2.7, TPSA 78 Ų) . It is therefore suited to medicinal chemistry programs that require a histidine‑like imidazole‑containing amino acid with improved passive membrane permeability, such as intracellular enzyme inhibitor candidates or CNS‑targeted agents. Its lower HBD count (2 vs 3) further supports this direction .

SAR Fine-Tuning by N-Methylation

In structure–activity relationship campaigns utilizing the 2‑propylimidazole scaffold, incorporating the target compound and its 2‑amino analog (CAS 1339873‑76‑5) as a paired set allows researchers to attribute a ΔcLogP of +0.21 specifically to the N‑methyl substituent . This controlled comparison decouples steric from electronic contributions of N‑methylation, enabling rational optimization of pharmacokinetic or binding properties.

Building Block for Ligand Libraries

The compound’s bifunctional nature (carboxylic acid + secondary amine) enables its direct use in amide coupling and reductive amination reactions for constructing diverse compound libraries. As a solid, it is supplied at ≥97 % purity with straightforward storage (sealed, dry, 2–8 °C), making it suitable for automated parallel synthesis or high‑throughput chemistry workflows .

Analytical Reference Standard

Given the absence of a dedicated pharmacopoeial monograph, the characterized purity (98 % by LC‑MS/NMR) and documented identity (CAS 1341636‑94‑9, InChI Key DPZVKRNZEPVMJK‑UHFFFAOYSA‑N) position this compound as a fit‑for‑purpose reference standard for developing and validating HPLC or LC‑MS methods in research laboratories that require quantification of 2‑propylimidazole‑amino acid analogs in reaction mixtures or biological matrices .

Application
Selection Property
Validation Focus
Cell‑permeable probe design
Reduced polarity vs histidine scaffold
Membrane permeability assay
SAR lipophilicity tuning
N‑Methylation effect on LogP
Comparative LogP measurement
Ligand library synthesis
Bifunctional amino acid (COOH and NHMe)
Amide coupling and reductive amination
Analytical reference standard
Characterized identity and purity
HPLC/LC‑MS method validation
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